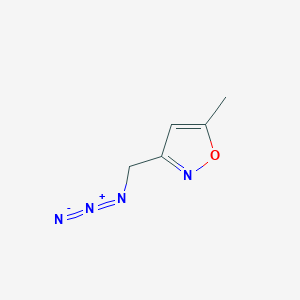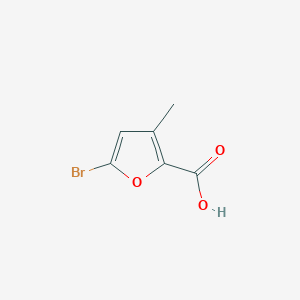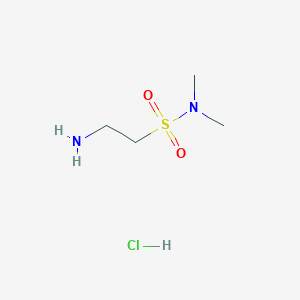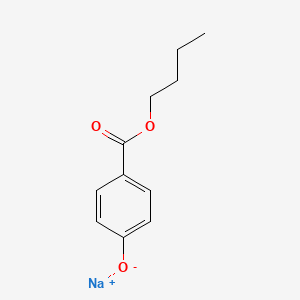
Parabeno de butilo sódico
Descripción general
Descripción
Butylparaben sodium is a preservative and antimicrobial agent commonly used in the food, cosmetics and pharmaceutical industries. It is an ester of butylparaben and sodium hydroxide and has a molecular weight of 286.2 g/mol. Butylparaben sodium is a white to off-white, odorless powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Conservante en diversas industrias
El Parabeno de butilo sódico se utiliza ampliamente en diferentes industrias como conservante . Sus propiedades antimicrobianas lo convierten en un ingrediente eficaz para prevenir el crecimiento de microorganismos nocivos, lo que extiende la vida útil de los productos .
Compuesto antimicrobiano
Además de sus propiedades conservantes, el this compound también actúa como un compuesto antimicrobiano . Esto lo convierte en un componente valioso en las industrias que requieren altos estándares de higiene y limpieza .
Uso en cosméticos
El this compound se utiliza comúnmente en la industria cosmética . Sus propiedades conservantes y antimicrobianas ayudan a mantener la calidad y seguridad de los productos cosméticos .
Uso en productos farmacéuticos
La industria farmacéutica también se beneficia del uso del this compound . Ayuda a preservar la eficacia de los medicamentos y previene el crecimiento de bacterias y hongos .
Uso en la industria alimentaria
El this compound se utiliza en la industria alimentaria debido a su capacidad para actuar como conservante . Ayuda a mantener la frescura de los productos alimenticios y previene el deterioro .
Impacto ambiental
La presencia del this compound en los ecosistemas está principalmente relacionada con las descargas de aguas residuales . Su detección en diferentes fuentes de agua, plantas de tratamiento de aguas residuales, humanos y animales se ha analizado en función de los resultados de la literatura .
Mecanismo De Acción
Target of Action
Butylparaben sodium, also known as butyl p-hydroxybenzoate, is an organic compound that has been widely used as an antimicrobial preservative in cosmetics . The primary targets of butylparaben sodium are bacterial and fungal species, where it acts as a bactericidal and fungicidal additive .
Mode of Action
It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that butylparaben sodium interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .
Biochemical Pathways
Butylparaben sodium is known to affect the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate . NADPH is essential for various cellular processes, including the detoxification of reactive oxygen species, while ribose 5-phosphate is a key component of nucleotides and nucleic acids .
Pharmacokinetics
It is known that butylparaben sodium is absorbed by the skin and gastrointestinal tract and metabolized in the liver and kidney . Some parts of it can retain and accumulate in the body
Action Environment
The action, efficacy, and stability of butylparaben sodium can be influenced by environmental factors. For instance, the presence of butylparaben sodium in ecosystems is mainly related to wastewater discharges . The pH of the environment can also affect the toxicity of butylparaben sodium
Safety and Hazards
Butylparaben sodium may cause an allergic skin reaction . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage . Inhalation exposure causes irritation to the respiratory tract . Contact with the eyes or skin can cause irritation, redness, pain, and/or itchiness .
Análisis Bioquímico
Biochemical Properties
Butylparaben sodium plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway, such as glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase . Additionally, butylparaben sodium interacts with glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione-S-transferase . These interactions can lead to oxidative stress and tissue damage, as the compound disrupts the natural balance of antioxidant enzyme activities.
Cellular Effects
Butylparaben sodium has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage in tissues such as the liver, kidney, brain, and testis . The compound also influences cell signaling pathways and gene expression, potentially mimicking or interfering with natural hormones . This endocrine-disrupting activity can impair reproductive and developmental processes, as well as contribute to carcinogenesis, obesity, diabetes, and neurodegenerative disorders .
Molecular Mechanism
The mechanism of action of butylparaben sodium involves its ability to bind to and inhibit specific enzymes, leading to disruptions in cellular metabolism and antioxidant defense systems . The compound’s estrogen-like activity allows it to interact with hormone receptors, thereby altering gene expression and affecting various physiological processes . Additionally, butylparaben sodium can cause oxidative stress by impairing the function of glutathione-dependent enzymes, leading to an imbalance in cellular redox homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butylparaben sodium have been observed to change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to butylparaben sodium can lead to cumulative tissue damage and oxidative stress . These long-term effects are particularly concerning in in vitro and in vivo studies, where the compound’s persistence can exacerbate its toxicological impact.
Dosage Effects in Animal Models
The effects of butylparaben sodium vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes. For instance, studies have shown that butylparaben sodium can cause reproductive toxicity, developmental abnormalities, and tissue damage at higher concentrations . Threshold effects have been observed, indicating that there is a dosage level beyond which the compound’s toxic effects become pronounced.
Metabolic Pathways
Butylparaben sodium is metabolized primarily in the liver and kidney, where it undergoes conjugation with glucuronic acid and sulfate . The compound is also metabolized by esterases in the skin and gastrointestinal tract. These metabolic pathways involve various enzymes and cofactors, which facilitate the conversion of butylparaben sodium into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, butylparaben sodium is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, kidney, and brain, where it exerts its toxic effects . The distribution of butylparaben sodium is influenced by its lipophilic nature, which allows it to penetrate cell membranes and reach various cellular compartments.
Subcellular Localization
Butylparaben sodium’s subcellular localization is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, butylparaben sodium may localize to the mitochondria, where it can disrupt cellular respiration and induce oxidative stress . Understanding the subcellular localization of butylparaben sodium is essential for elucidating its precise mechanism of action and toxicological effects.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Butylparaben sodium involves the reaction of Butylparaben with sodium hydroxide.", "Starting Materials": [ "Butylparaben", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Butylparaben in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the solution to remove any impurities", "Acidify the solution with hydrochloric acid", "Extract the Butylparaben sodium with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the final product" ] } | |
Número CAS |
36457-20-2 |
Fórmula molecular |
C11H14O3.Na C11H14NaO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
sodium;4-butoxycarbonylphenolate |
InChI |
InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |
Clave InChI |
HEMWUBDOXTTXSX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |
Otros números CAS |
36457-20-2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?
A1: Research suggests butylparaben sodium negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while butylparaben sodium shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.
Q2: What is the dissociation behavior of butylparaben sodium in water, and how does this relate to its structure?
A2: Studies analyzing the electrical conductivities of butylparaben sodium in water revealed key information about its dissociation []. The research indicates that butylparaben sodium dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of butylparaben sodium in aqueous solutions, which is relevant to its use as a preservative in various products.
Q3: Can you elaborate on the potential environmental impact of butylparaben sodium based on its effects on Dunaliella tertiolecta?
A3: While the research [] focuses on the toxicity of butylparaben sodium to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that butylparaben sodium, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of butylparaben sodium release and to develop strategies for its mitigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




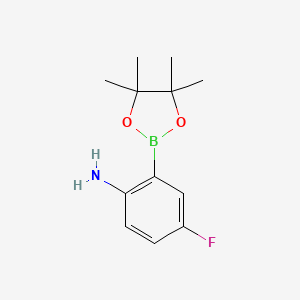



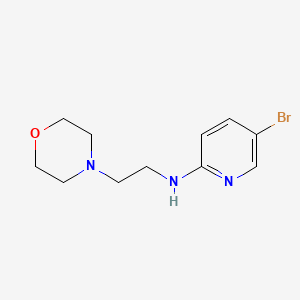
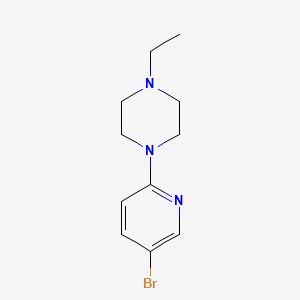
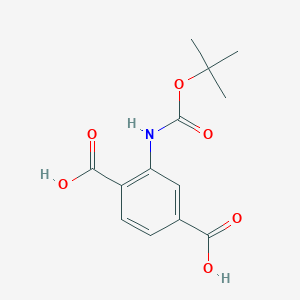
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
